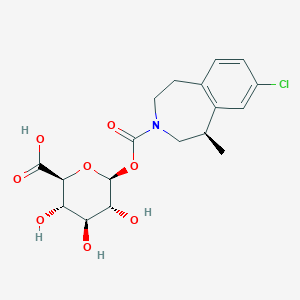

Lorcaserin metabolite M5

CAS No.: 1361544-50-4

Cat. No.: VC17140385

Molecular Formula: C18H22ClNO8

Molecular Weight: 415.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361544-50-4 |

|---|---|

| Molecular Formula | C18H22ClNO8 |

| Molecular Weight | 415.8 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H22ClNO8/c1-8-7-20(5-4-9-2-3-10(19)6-11(8)9)18(26)28-17-14(23)12(21)13(22)15(27-17)16(24)25/h2-3,6,8,12-15,17,21-23H,4-5,7H2,1H3,(H,24,25)/t8-,12-,13-,14+,15-,17-/m0/s1 |

| Standard InChI Key | CAMRSOMZGDLNDE-GRXAUKGYSA-N |

| Isomeric SMILES | C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

| Canonical SMILES | CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics of Lorcaserin Metabolite M5

Molecular Composition

Lorcaserin metabolite M5 possesses the molecular formula C₁₈H₂₂ClNO₈ and a molecular weight of 415.822 g/mol. The compound is characterized by the conjugation of glucuronic acid to the parent drug lorcaserin via an N-carbamoyl linkage. This modification occurs at the primary amine group of lorcaserin, rendering the metabolite pharmacologically inactive .

Synthesis and Enzymatic Pathways

The synthesis of M5 occurs primarily in hepatocytes through the action of UDP-glucuronosyltransferase (UGT) enzymes. UGT2B7, UGT2B15, and UGT2B17 are the predominant isoforms catalyzing this reaction, facilitating the transfer of glucuronic acid from UDP-glucuronic acid to lorcaserin . Unlike phase I metabolism involving cytochrome P450 enzymes, lorcaserin’s glucuronidation bypasses oxidative steps, directly forming water-soluble conjugates for renal excretion .

Table 1: Key Enzymes in M5 Biosynthesis

| Enzyme Isoform | Catalytic Role | Tissue Localization |

|---|---|---|

| UGT2B7 | N-carbamoyl glucuronidation | Liver, Kidney |

| UGT2B15 | N-carbamoyl glucuronidation | Liver |

| UGT2B17 | N-carbamoyl glucuronidation | Liver, Intestine |

Pharmacokinetic Profile and Metabolic Disposition

Metabolism and Elimination

Lorcaserin undergoes extensive hepatic metabolism, with 92.3% of the administered dose excreted in urine as M5 and minor metabolites . The plasma half-life of lorcaserin is approximately 11 hours, whereas M5’s elimination half-life remains undefined due to its rapid renal clearance .

Table 2: Excretion Profile of Lorcaserin and Metabolites

| Compound | Excretion Route | Percentage of Dose | Activity Status |

|---|---|---|---|

| Lorcaserin | Feces | 2.2% | Active |

| M1 (Sulfamate) | Urine | 3% | Inactive |

| M5 | Urine | 92.3% | Inactive |

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

M5 is routinely quantified in pharmacokinetic studies using reverse-phase HPLC coupled with mass spectrometry. The metabolite’s glucuronide moiety enhances its polarity, enabling separation from lipophilic intermediates .

Microbial Biocatalysis in Metabolite Production

Hypha Discovery Ltd. has pioneered the use of microbial strains (e.g., Actinobacteria) and liver S9 fractions to synthesize M5 for analytical standards. This approach replicates human UGT activity, yielding >10 mg of purified M5 from 50 mg lorcaserin .

Recent Advances and Future Directions

Microbial Synthesis Platforms

Recent innovations in biocatalysis have enabled scalable production of M5 for toxicology and drug interaction studies. Microbial systems expressing human UGTs now provide a sustainable alternative to mammalian liver extracts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume